prostaglandin A1

描述

前列腺素A1是一种天然存在的化合物,由前列腺素E1经脱水反应而来。它属于前列腺素家族,前列腺素家族是动物体内具有多种类激素作用的脂类化合物。 前列腺素A1以其在抑制肿瘤生长、炎症、病毒复制、血小板聚集和神经元凋亡方面的作用而闻名 .

准备方法

合成路线和反应条件: 前列腺素A1可以通过前列腺素E1的脱水反应来合成。 该过程通常涉及在受控条件下使用脱水剂,如氧氯化磷或二环己基碳二亚胺,以去除水分子并形成所需的化合物 .

工业生产方法: 前列腺素A1的工业生产通常涉及使用类似脱水技术的规模化合成。 该过程针对产率和纯度进行了优化,严格控制反应条件,以确保最终产品的质量和一致性 .

化学反应分析

反应类型: 前列腺素A1会发生各种化学反应,包括:

氧化: 前列腺素A1可以被氧化成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变前列腺素A1中的官能团,可能改变其生物特性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂或硼氢化钠。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生具有额外含氧官能团的前列腺素A1衍生物,而还原可以产生更饱和的类似物 .

科学研究应用

Neuroprotective Effects

Alzheimer's Disease Research

PGA1 has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research indicates that PGA1 can inhibit cognitive decline in transgenic mouse models of AD. A study demonstrated that short-term administration of PGA1 reduced levels of both monomeric and oligomeric β-amyloid proteins through a cholesterol-dependent mechanism. This effect is mediated via the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathways, promoting cholesterol efflux and decreasing intracellular cholesterol levels .

Mechanisms Involved:

- Cholesterol Metabolism Regulation: PGA1 influences cholesterol transport, which is crucial for neuronal health.

- Reduction of Amyloid Formation: Long-term PGA1 treatment significantly decreased the formation of amyloid plaques, a hallmark of AD.

Inhibition of Membrane Transport

Folate Transport Inhibition

PGA1 has been identified as a potent inhibitor of folate transport mechanisms in cells. It acts as a noncompetitive inhibitor of the reduced folate carrier (RFC1), affecting the transport of methotrexate (MTX) and folic acid across cell membranes. At concentrations around 7 µM, PGA1 can reduce the efflux rates of these folates by approximately 70% and 50%, respectively . This inhibition is significant for understanding drug interactions in cancer therapies where folate metabolism plays a critical role.

Induction of Stress Proteins

Effects on Aedes albopictus Cells

In studies involving Aedes albopictus cells, PGA1 was shown to induce the synthesis of several stress proteins, including members of the HSP70 family. The induction was observed during different growth phases, indicating its role in cellular stress responses . This finding suggests potential applications in entomology and pest control strategies.

Antiviral Activity

Impact on Herpes Simplex Virus

PGA1 exhibits antiviral properties against various DNA and RNA viruses. Specifically, studies have highlighted its ability to inhibit the replication of herpes simplex virus (HSV). The exact mechanisms remain under investigation, but there is evidence suggesting that PGA1 may induce heat shock protein synthesis, which is critical in cellular defense against viral infections .

Hematological Applications

Platelet Function Inhibition

PGA1 has been shown to inhibit platelet aggregation and activation by blocking increases in intracellular calcium concentrations. This effect could have implications for developing treatments for thrombotic disorders . The inhibition of thromboxane A2 (TXA2) synthesis further underscores its potential as an antithrombotic agent.

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Neuroprotection | Regulation of cholesterol metabolism | Reduces β-amyloid levels; improves cognitive function |

| Folate Transport | Inhibition of RFC1 | Decreases MTX and folate transport |

| Stress Protein Induction | Induction of HSP70 family proteins | Enhances stress response in Aedes albopictus cells |

| Antiviral Activity | Inhibition of viral replication | Effective against HSV; induces heat shock proteins |

| Platelet Function | Inhibition of platelet aggregation | Blocks TXA2 synthesis; potential antithrombotic agent |

Neuroprotective Effects in Alzheimer's Disease

A study involving APP/PS1 transgenic mice demonstrated that intranasal administration of PGA1 led to significant reductions in amyloid plaque formation over six months. The treatment improved cognitive performance compared to untreated controls, suggesting that PGA1 may be a viable candidate for AD therapy .

Folate Transport Studies

Research on CHO cells revealed that PGA1's inhibition of RFC1 resulted in increased intracellular levels of methotrexate, potentially enhancing therapeutic efficacy while reducing side effects associated with conventional treatments .

Induction of Stress Proteins

Experiments with Aedes albopictus cells showed that PGA1 effectively induced heat shock proteins at various concentrations, indicating its role in cellular stress management and potential applications in pest control strategies .

作用机制

前列腺素A1通过多种机制发挥作用:

与其他前列腺素的比较:

前列腺素E1: 虽然前列腺素E1是前列腺素A1的前体,但它具有不同的生物活性,包括血管扩张和抑制胃酸分泌。

前列腺素F2α: 该化合物参与子宫收缩和生殖系统的调节,与前列腺素A1的抗炎和抗肿瘤特性有很大区别.

类似化合物列表:

- 前列腺素E1

- 前列腺素F2α

- 前列腺素D2

- 前列腺素I2(前列环素)

- 血栓烷A2

前列腺素A1因其独特的抗炎、抗肿瘤和抗血小板聚集特性的组合而脱颖而出,使其成为研究和治疗领域中宝贵的化合物。

相似化合物的比较

- Prostaglandin E1

- Prostaglandin F2α

- Prostaglandin D2

- Prostaglandin I2 (Prostacyclin)

- Thromboxane A2

Prostaglandin A1 stands out due to its unique combination of anti-inflammatory, anti-tumor, and anti-platelet aggregation properties, making it a valuable compound in both research and therapeutic contexts.

生物活性

Prostaglandin A1 (PGA1) is a cyclopentenone prostaglandin derived from arachidonic acid through the action of cyclooxygenase enzymes. It exhibits a range of biological activities that have implications for various physiological and pathological processes, particularly in neuroprotection, cardiovascular health, and reproductive functions. This article explores the biological activity of PGA1, supported by recent research findings, case studies, and relevant data tables.

PGA1 exerts its effects through multiple mechanisms, including:

- Inhibition of Tau Phosphorylation : Recent studies have demonstrated that PGA1 can decrease tau phosphorylation in models of Alzheimer's disease (AD) by activating protein phosphatase 2A (PP2A). This activation occurs via a Michael addition mechanism at cysteine 377 of the PP2A scaffold subunit A alpha (PPP2R1A), leading to improved cognitive function in tau P301S transgenic mice .

- Platelet Function Modulation : PGA1 has been shown to inhibit platelet activation by blocking increases in intracellular calcium concentration and thromboxane A2 (TXA2) synthesis. This action prevents thrombin-induced aggregation and adhesion of platelets, indicating potential therapeutic applications in thrombotic disorders .

- Renal Vasodilation : In the context of pre-eclampsia, PGA1 induces renal vasodilation and increases sodium excretion while lowering arterial pressure. These effects are attributed to peripheral arteriolar dilation and may involve antagonism of renal pressor systems .

Biological Activities

The biological activities of PGA1 can be summarized as follows:

1. Alzheimer's Disease Model

In a study involving tau P301S transgenic mice, short-term administration of PGA1 significantly reduced tau phosphorylation at critical sites (Thr181, Ser202, Ser404). This reduction was associated with enhanced cognitive performance in behavioral tests like the Morris maze .

2. Platelet Activation Study

Research on human platelets revealed that PGA1 effectively inhibited aggregation induced by various agonists (thrombin, collagen, ADP). The study utilized turbidimetry and electron microscopy to confirm these findings .

3. Pre-eclampsia Treatment

A clinical protocol investigated the efficacy of PGA1 in treating pre-eclampsia. The compound demonstrated favorable outcomes by reducing hypertension and optimizing delivery time through its vasodilatory effects .

Research Findings

Recent research highlights the multifaceted roles of PGA1 in various biological systems:

- Metabolism and Clearance : Studies indicate that PGA1 is metabolized primarily in the liver and kidneys, with significant extraction rates noted during perfusion studies . The metabolic clearance rate was reported as approximately 5,003 liters/day in human subjects.

- Inhibition of Membrane Transport : PGA1 has been identified as a potent inhibitor of folate transport mechanisms, affecting both reduced folate carriers and ATP-driven exporters .

属性

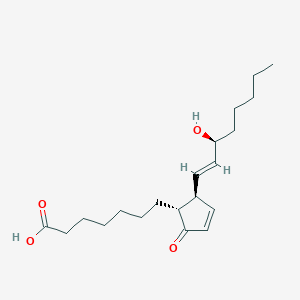

IUPAC Name |

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-LDDQNKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347314 | |

| Record name | Prostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14152-28-4 | |

| Record name | PGA1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014152284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14152-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYR271N44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prostaglandin A1 (PGA1) exert its anti-inflammatory effects?

A1: this compound (PGA1) can enhance the expression of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. [] This synergistic effect is dependent on NF-κB activation and involves the mitogen-activated protein (MAP) kinases p38 and SAPK/JNK signaling pathways. [] Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) pathway may also play a role in PGA1's effects on IL-10 expression. []

Q2: What is the role of this compound (PGA1) in regulating tau phosphorylation?

A2: Research suggests that this compound (PGA1) can inhibit the phosphorylation of tau protein, a key player in Alzheimer's disease (AD) pathology. [] This effect is mediated by the activation of protein phosphatase 2A (PP2A), specifically its scaffold subunit A alpha (PPP2R1A). [] PGA1 directly binds to PPP2R1A at the cysteine 377 residue via a Michael addition mechanism, enhancing PP2A activity and leading to reduced tau phosphorylation. []

Q3: How does this compound (PGA1) interact with nuclear factor-κB (NF-κB) signaling?

A3: Studies show that this compound (PGA1) can inhibit NF-κB activation, a critical transcription factor involved in inflammatory responses. [] In rat models of focal cerebral ischemia, PGA1 blocked ischemia-induced increases in phospho-IKKα levels, reversed the decline in IκBα levels, and attenuated the nuclear translocation of NF-κB p65. [] This inhibition of NF-κB signaling contributes to PGA1's neuroprotective effects. [, ]

Q4: Can this compound (PGA1) induce heat shock protein (HSP) expression?

A4: Yes, this compound (PGA1) has been shown to induce the expression of heat shock proteins, particularly HSP70, in various cell types. [, , , , , , ] This induction of HSPs is thought to contribute to the antiviral and cytoprotective effects of PGA1. [, , , ]

Q5: What is the role of this compound (PGA1) in regulating the cell cycle?

A5: this compound (PGA1) has demonstrated antiproliferative effects by inducing cell cycle arrest in various cancer cell lines. [, ] In S-49 cyc− lymphoma cells, which lack adenylate cyclase activity, dimethyl this compound (dmPGA1) inhibited DNA synthesis and arrested cells at the G1/S phase transition. [] This arrest was reversible upon PGA1 removal, indicating a cytostatic rather than cytotoxic effect. []

Q6: What is the molecular formula and weight of this compound (PGA1)?

A6: this compound (PGA1) has a molecular formula of C20H32O5 and a molecular weight of 352.46 g/mol.

Q7: What are the in vitro and in vivo effects of this compound (PGA1) on tumor cells?

A7: this compound (PGA1) has demonstrated antitumor activity in various experimental models. In vitro studies show that PGA1 inhibits the growth of human melanoma colony-forming cells in a dose-dependent manner. [] Animal studies have also shown that PGA1 administration can suppress the growth of established human melanoma tumors in athymic nude mice. []

Q8: What evidence suggests the neuroprotective potential of this compound (PGA1)?

A8: Preclinical studies suggest that this compound (PGA1) may have neuroprotective effects. For instance, in rat models of permanent focal cerebral ischemia, PGA1 reduced infarct size, blocked NF-κB activation, and upregulated PPARγ expression. [] In vitro, PGA1 protected human dopaminergic SH-SY5Y cells from rotenone-induced apoptosis by inducing HSPs and blocking NF-κB nuclear translocation. []

Q9: What are the effects of this compound (PGA1) on renal function?

A9: Studies in conscious dogs revealed that the effects of this compound (PGA1) on renal function depend on sodium balance. [] In sodium-replete dogs, PGA1 increased glomerular filtration rate, renal blood flow, and sodium excretion. [] Conversely, in sodium-depleted dogs, PGA1 reduced glomerular filtration rate and sodium excretion while increasing plasma renin activity. [] These findings suggest a complex interplay between PGA1, sodium balance, and the renin-angiotensin system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。